molecular formula C20H13BrN2O3S B11622001 (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11622001
M. Wt: 441.3 g/mol
InChI Key: DRXJEEAUOVJQCT-ZDLGFXPLSA-N
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Description

The compound (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]benzimidazole core, a bromine atom, and various functional groups such as methoxy and prop-2-yn-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps:

    Formation of the Thiazolo[3,2-a]benzimidazole Core: This step often starts with the condensation of o-phenylenediamine with α-haloketones to form the benzimidazole ring, followed by cyclization with a thioamide to introduce the thiazole ring.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Methoxy and Prop-2-yn-1-yloxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents like methoxy and propargyl halides.

    Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with an aldehyde to form the benzylidene group, ensuring the (2Z) configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yloxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to a more saturated form using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new C-N, C-S, or C-O bonds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[2-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    (2Z)-2-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure but with an ethoxy group instead of methoxy.

    (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-thione: Similar structure but with a thione group instead of a ketone.

Uniqueness

The uniqueness of (2Z)-2-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one lies in its specific combination of functional groups and the resulting chemical properties. The presence of the bromine atom, methoxy group, and prop-2-yn-1-yloxy group provides a distinct reactivity profile, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H13BrN2O3S

Molecular Weight

441.3 g/mol

IUPAC Name

(2Z)-2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H13BrN2O3S/c1-3-8-26-17-11-13(21)12(9-16(17)25-2)10-18-19(24)23-15-7-5-4-6-14(15)22-20(23)27-18/h1,4-7,9-11H,8H2,2H3/b18-10-

InChI Key

DRXJEEAUOVJQCT-ZDLGFXPLSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#C

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCC#C

Origin of Product

United States

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